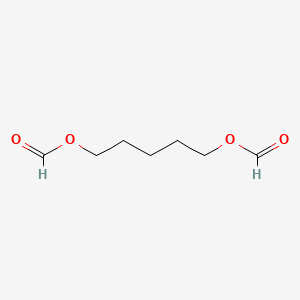
5-Formyloxypentyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyloxypentyl formate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound is formed by the esterification of formic acid and 5-hydroxypentanol. It has various applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyloxypentyl formate typically involves the esterification reaction between formic acid and 5-hydroxypentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of a suitable solvent, such as toluene, can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
5-Formyloxypentyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to formic acid and 5-hydroxypentanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Oxidation: The ester can be oxidized to formic acid and other oxidation products using strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Formic acid and 5-hydroxypentanol.
Reduction: 5-hydroxypentanol.
Oxidation: Formic acid and other oxidation products.
Scientific Research Applications
5-Formyloxypentyl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 5-Formyloxypentyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and 5-hydroxypentanol, which can further participate in biochemical reactions. The formic acid released can act as a formylating agent, participating in formylation reactions that modify proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methyl formate: An ester formed from methanol and formic acid, used as a solvent and in the production of formic acid.
Ethyl acetate: An ester formed from ethanol and acetic acid, widely used as a solvent in the chemical industry.
Propyl formate: An ester formed from propanol and formic acid, used in fragrances and flavoring agents.
Uniqueness
5-Formyloxypentyl formate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to methyl formate and ethyl acetate provides different solubility and volatility characteristics, making it suitable for specific applications in fragrances and flavoring agents.
Properties
CAS No. |
5436-53-3 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-formyloxypentyl formate |
InChI |
InChI=1S/C7H12O4/c8-6-10-4-2-1-3-5-11-7-9/h6-7H,1-5H2 |
InChI Key |
UFUBXBNNMWIXNH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC=O)CCOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


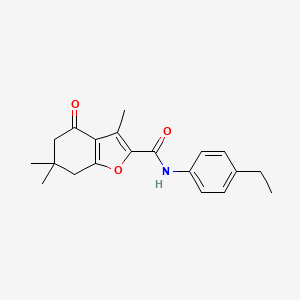


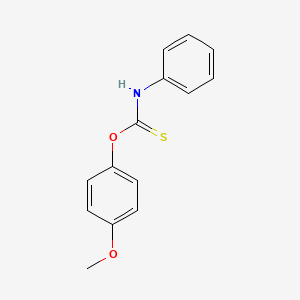
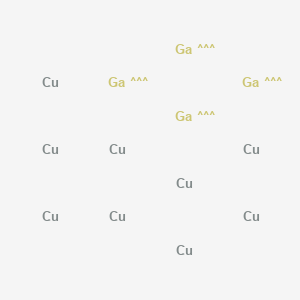
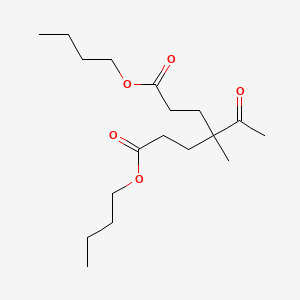
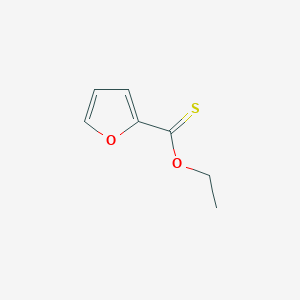

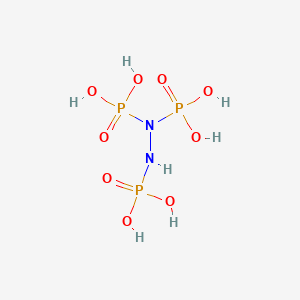
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)

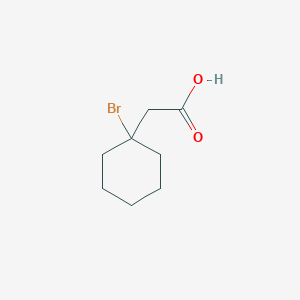
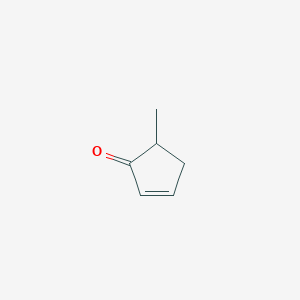
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)
